molecular formula C9H6F7N B8533675 alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine

alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine

Cat. No.: B8533675
M. Wt: 261.14 g/mol
InChI Key: LCFXZDCXFDPUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine is a useful research compound. Its molecular formula is C9H6F7N and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F7N

Molecular Weight

261.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H6F7N/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3,7H,17H2

InChI Key

LCFXZDCXFDPUJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.18 g (7.92 mmol) of 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime were stirred in 35.4 ml of isopropyl ether, and admixed with 3.54 g (93.35 mmol) of lithium aluminium hydride in portions [cf. also synthesis of aryltrifluoroethylamines: DE 2723464, 1977)]. Thereafter, the reaction mixture was stirred at reflux temperature for approx. 3 hours. For workup, the reaction mixture was cooled to 0° C. and admixed cautiously with saturated tartaric acid solution, in order to destroy excess lithium aluminium hydride. After the vigorous evolution of gas had ended, the mixture was admixed with 2N sodium hydroxide solution (alkaline) and the organic phase was removed. The aqueous phase was extracted twice more with isopropyl ether. Thereafter, the combined phases were dried over magnesium sulphate and concentrated under reduced pressure at 40° C. (not less than 50 mbar). This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification.
Name
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
35.4 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
[Compound]
Name
aryltrifluoroethylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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